molecular formula C17H12N4O4S B2937318 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-90-7

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2937318
CAS No.: 865287-90-7
M. Wt: 368.37
InChI Key: YNZRWOAGYNBEHC-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, which is recognized as a privileged structure in antimicrobial medicinal chemistry . Compounds within this class have demonstrated potent and broad-spectrum antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Research into similar analogs indicates that this chemotype can function as a multi-targeting antibacterial agent. Proposed mechanisms of action for related compounds include the disruption of bacterial membrane potential, interference with menaquinone biosynthesis, and the induction of iron starvation, which collectively contribute to bacterial cell death . The incorporation of the 2,5-dioxopyrrolidine moiety may suggest potential as a covalent recruiter in targeted protein degradation strategies, such as PROTACs, although this application requires further investigation . This compound is provided for research purposes to support the development of new anti-infective therapies and the exploration of its underlying biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(25-17)12-5-2-8-26-12/h1-5,8-9H,6-7H2,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRWOAGYNBEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O3SC_{16}H_{14}N_4O_3S with a molecular weight of approximately 358.37 g/mol. The presence of the dioxopyrrolidine and oxadiazole moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, blocking substrate access and inhibiting their activity. This is crucial for its potential use in treating diseases where enzyme modulation is beneficial.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. It has been shown to affect bacterial growth by disrupting cellular processes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens. The results are summarized in Table 1 below:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CCandida albicans128 µg/mL
DPseudomonas aeruginosa16 µg/mL

Table 1 indicates that certain derivatives exhibit significant antimicrobial activity, suggesting that modifications to the benzamide structure can enhance efficacy against specific pathogens .

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to evaluate the safety profile of the compound. The results indicated varying degrees of cytotoxicity across different cell lines:

Cell LineIC50 (µM)
HepG2 (liver cancer)15
MCF7 (breast cancer)25
A549 (lung cancer)30

These findings suggest that while the compound exhibits some cytotoxic effects, it may be selectively toxic to certain cancer cell lines, warranting further investigation into its therapeutic potential .

Case Studies

  • Antitumor Activity : A recent study investigated a series of benzamide derivatives, including our compound, for their antitumor effects in vivo. The results showed significant tumor reduction in xenograft models treated with the compound compared to controls .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of similar compounds, highlighting their ability to mitigate oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions driven by its oxadiazole, benzamide, and dioxopyrrolidinyl groups:

Oxadiazole Ring Reactions

Reaction Type Conditions Product
Nucleophilic substitution Alkyl halides, K₂CO₃, DMF, 80°C5-Alkylated oxadiazole derivatives
Oxidation KMnO₄, H₂O, 100°COxadiazole-2-carboxylic acid

Benzamide Group Reactions

Reaction Type Conditions Product
Hydrolysis 6M HCl, reflux, 12h3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reduction LiAlH₄, THF, 0°C → RTBenzyl alcohol derivative

Dioxopyrrolidinyl Reactions

Reaction Type Conditions Product
Ring-opening NH₃, MeOH, RTSuccinimide derivatives
Cross-coupling Pd(PPh₃)₄, aryl boronic acids, DMEAryl-substituted pyrrolidinones

Catalytic and Solvent Effects

  • Palladium catalysis : Enhances Suzuki-Miyaura coupling at the benzamide para-position .

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions by stabilizing transition states .

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases (t₁/₂ = 2h in 1M NaOH) .

Key Research Findings

  • Anticancer activity : Derivatives with electron-withdrawing groups on the oxadiazole ring show IC₅₀ = 1.2–3.8 μM against MCF-7 cells .

  • SAR studies :

    • Thiophene substitution enhances blood-brain barrier permeability (logP = 2.9) .

    • Dioxopyrrolidine improves aqueous solubility (18 mg/mL at pH 7.4) .

Comparative Reactivity Table

Position Reactivity Preferred Reactions
Oxadiazole C-2HighAlkylation, arylation
Benzamide carbonylModerateHydrolysis, reduction
Thiophene β-carbonLowElectrophilic substitution (e.g., nitration)

Comparison with Similar Compounds

Key Observations :

  • The thiophene substituent in the target compound may confer enhanced π-π stacking interactions compared to LMM5’s methoxyphenyl group or LMM11’s furan.
  • Sulfamoyl groups in LMM5/LMM11 are replaced with a benzamide-dioxopyrrolidinyl hybrid in the target, possibly altering target specificity.

1,3,4-Thiadiazole Derivatives

highlights N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l), which exhibit acetylcholinesterase (AChE) inhibitory activity. Structural and functional contrasts include:

Feature Target Compound Thiadiazole Derivatives (7a-7l)
Heterocycle 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Substituents Thiophene, dioxopyrrolidinyl Piperidinylethylthio, variable R-groups
Biological Activity Inferred antifungal/TrxR AChE inhibition
Mechanism Enzyme inhibition (TrxR) Enzyme inhibition (AChE)
Reference

Key Observations :

  • Replacing oxygen with sulfur in the heterocycle (oxadiazole vs. thiadiazole) alters electronic properties and bioavailability. Thiadiazoles often exhibit higher metabolic stability.
  • The piperidinylethylthio group in 7a-7l may enhance blood-brain barrier penetration, making them suitable for neurological targets, unlike the target compound’s peripherally acting substituents.

Thiazole-Based Analogues

The nitazoxanide derivative N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Comparisons include:

Feature Target Compound Nitazoxanide Derivative
Heterocycle 1,3,4-Oxadiazole 1,3-Thiazole
Substituents Thiophene, dioxopyrrolidinyl 5-Chloro, 2,4-difluorophenyl
Biological Activity Inferred enzyme inhibition Antiprotozoal/antibacterial
Mechanism Potential TrxR inhibition PFOR inhibition
Reference

Key Observations :

  • Thiazole-based analogues like the nitazoxanide derivative target anaerobic pathways, whereas the oxadiazole-containing target compound may favor aerobic systems.
  • Halogen substituents (Cl, F) in the thiazole derivative increase electronegativity and membrane permeability compared to the target’s thiophene and dioxopyrrolidinyl groups.

Benzofuran-Thiazol Hybrids

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide () shares a dioxopyrrolidinyl-benzamide motif with the target but incorporates a benzofuran-thiazol system:

Feature Target Compound Benzofuran-Thiazol Hybrid
Heterocycle 1,3,4-Oxadiazole Thiazole
Substituents Thiophene 5-Methoxybenzofuran
Molecular Weight Not reported 447.5 g/mol
Potential Activity Antifungal/enzyme inhibition Unreported (structural inference)
Reference

Key Observations :

  • The benzofuran moiety may confer antioxidant or anti-inflammatory properties, diverging from the thiophene’s role in electronic interactions.
  • Higher molecular weight in the benzofuran hybrid (447.5 g/mol) suggests differences in pharmacokinetics compared to the target compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of benzamide derivatives containing 1,3,4-oxadiazole and thiophene moieties?

  • Methodology : Use a two-step approach: (i) synthesize the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate using POCl₃ under reflux (80–90°C, 3–5 hours), as described for analogous heterocycles . (ii) Couple the oxadiazole intermediate with the benzamide fragment via nucleophilic acyl substitution in pyridine or DMF, employing catalytic DMAP to enhance reactivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and substituent positions.
  • FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N peaks (~1600 cm⁻¹).
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N/O interactions) to confirm molecular packing, as seen in related benzamide-thiazole structures .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity ≥95% .

Q. How should researchers design preliminary stability studies for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability testing:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C for 1–7 days. Use DSC/TGA to assess melting points and thermal decomposition profiles .

Advanced Research Questions

Q. What strategies can elucidate the role of non-covalent interactions (e.g., hydrogen bonds) in the compound’s crystallographic packing and solubility?

  • Methodology :

  • Single-crystal XRD : Analyze intermolecular interactions (e.g., C–H···F/O or π-π stacking) using software like Mercury. Compare with analogous structures (e.g., nitazoxanide derivatives) to identify stabilization motifs .
  • Solubility assays : Measure solubility in polar (DMSO, water) and non-polar solvents (hexane) to correlate with crystal lattice energy. Use molecular dynamics simulations to predict solvation free energy .

Q. How can researchers investigate the compound’s inhibition mechanism against PFOR-like enzymes in anaerobic organisms?

  • Methodology :

  • Enzyme kinetics : Perform spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) with purified PFOR enzyme. Calculate IC₅₀ values and inhibition constants (Ki) using Lineweaver-Burk plots .
  • Docking studies : Use AutoDock Vina to model binding interactions between the compound’s amide/oxadiazole groups and the enzyme’s active site (e.g., pyruvate-binding pocket) .

Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Biodegradation assays : Incubate the compound with soil/water microcosms under aerobic/anaerobic conditions. Quantify residual concentrations via LC-MS/MS over 30 days .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to determine acute toxicity (LC₅₀/EC₅₀). Correlate results with logP values to predict bioaccumulation potential .

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